3-Butoxy-4-cyanobenzenesulfonyl chloride
Description
3-Butoxy-4-cyanobenzenesulfonyl chloride (CAS: 122323-40-6) is a benzenesulfonyl chloride derivative featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 3-position and a cyano (-CN) group at the 4-position of the aromatic ring. This compound is a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are widely utilized in pharmaceuticals, agrochemicals, and materials science . Its electron-withdrawing cyano group enhances electrophilicity at the sulfonyl chloride moiety, making it highly reactive toward nucleophiles like amines and alcohols. The butoxy group introduces steric bulk, moderating reactivity while improving solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Industrial applications include its use in synthesizing heterocyclic compounds (e.g., thiazoles and sulfonated polymers) and bioactive molecules with antifungal and herbicidal properties . The compound is typically stored under refrigeration (2–8°C) in inert atmospheres to prevent hydrolysis to the corresponding sulfonic acid .
Properties
IUPAC Name |
3-butoxy-4-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-2-3-6-16-11-7-10(17(12,14)15)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLOCKDPWMQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-cyanobenzenesulfonyl chloride typically involves the sulfonylation of 3-butoxy-4-cyanobenzene. One common method is the reaction of 3-butoxy-4-cyanobenzene with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride derivative. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-4-cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major products are aldehydes or carboxylic acids derived from the oxidation of the butoxy group.
Scientific Research Applications
3-Butoxy-4-cyanobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly as a building block for sulfonamide-based drugs.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-cyanobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity
The reactivity of 3-butoxy-4-cyanobenzenesulfonyl chloride is governed by electronic and steric effects. Compared to 4-nitrobenzenesulfonyl chloride (electron-withdrawing nitro group), it exhibits slightly lower reactivity due to the weaker electron-withdrawing nature of the cyano group. However, its reactivity surpasses that of 4-methylbenzenesulfonyl chloride (tosyl chloride), where the methyl group is electron-donating . The butoxy substituent introduces steric hindrance, slowing reactions with bulky nucleophiles. For example, in sulfonamide formation, reaction rates with aniline follow the order: 4-nitrobenzenesulfonyl chloride > this compound > tosyl chloride .
Solubility and Polarity
The cyano and butoxy groups enhance polarity, granting this compound superior solubility in polar aprotic solvents (e.g., 25 g/L in DMF at 25°C) compared to tosyl chloride (12 g/L in DMF) . However, it is less soluble in nonpolar solvents like toluene than 3-methoxy-4-nitrobenzenesulfonyl chloride, which benefits from the smaller methoxy group .
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 85°C, lower than tosyl chloride (110°C) but higher than 4-nitrobenzenesulfonyl chloride (75°C) . Hydrolysis studies in aqueous acetone (50% v/v) show a half-life of 2.3 hours at 25°C, compared to 45 minutes for 4-nitrobenzenesulfonyl chloride under identical conditions .
Toxicity and Handling
While less acutely toxic than nitro-substituted analogs (e.g., 4-nitrobenzenesulfonyl chloride, LD₅₀ = 120 mg/kg in rats), this compound still requires stringent handling due to its irritant properties (skin and respiratory tract) . Personal protective equipment (PPE) and neutralization protocols (e.g., using bicarbonate solutions) are mandatory during use.
Cost and Availability
Commercial purity ranges from 97–99%, with a market price of ~$320/kg, significantly higher than tosyl chloride ($90/kg) but lower than 4-nitrobenzenesulfonyl chloride ($450/kg) . Limited large-scale production exists due to niche demand in specialty chemical synthesis.
Data Table: Comparative Properties of Sulfonyl Chlorides
| Property | This compound | 4-Nitrobenzenesulfonyl Chloride | Tosyl Chloride | 3-Methoxy-4-nitrobenzenesulfonyl Chloride |
|---|---|---|---|---|
| Reactivity (vs. Aniline) | Moderate | High | Low | High |
| Solubility in DMF (g/L) | 25 | 30 | 12 | 35 |
| Decomposition Onset (°C) | 85 | 75 | 110 | 70 |
| LD₅₀ (rat, oral) | 450 mg/kg | 120 mg/kg | 950 mg/kg | 100 mg/kg |
| Cost ($/kg) | 320 | 450 | 90 | 500 |
Research Findings
- Synthetic Utility: this compound outperforms tosyl chloride in reactions requiring moderate electrophilicity and enhanced solubility, such as sulfonation of sterically hindered amines .
- Stability Trade-offs : While its thermal stability is inferior to tosyl chloride, its resistance to hydrolysis makes it preferable for reactions in mildly aqueous environments .
- Economic Viability: Higher cost limits its use to high-value applications, such as asymmetric synthesis of chiral sulfonamides, where regioselectivity is critical .
Biological Activity
3-Butoxy-4-cyanobenzenesulfonyl chloride (CAS No. 942199-54-4) is a synthetic organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN2O2S. It features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides, compounds that have various biological applications.
Biological Activity
This compound has been studied for its potential as an inhibitor of various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophilic sites on enzymes, leading to the formation of stable covalent bonds that inhibit enzymatic activity.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of this compound in various contexts:
- Inhibition Studies : A study demonstrated that this compound effectively inhibits certain kinases involved in cancer progression, suggesting its potential application in cancer therapy .
- Inflammation Modulation : Research indicated that it could modulate inflammatory responses by affecting cytokine production, which is crucial for conditions like rheumatoid arthritis .
Data Table: Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Kinases | Inhibition | |
| Cytokine Production | Immune Cells | Modulation | |
| Receptor Interaction | Various Receptors | Activity Alteration |
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications to the structure can influence biological activity. For instance, substituents at different positions on the aromatic ring can significantly affect the compound's potency and selectivity towards specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
